Compound Description: This compound, denoted as 3e in the source paper, exhibits potent inhibitory activity against the protein kinase DYRK1A with an IC50 value of 0.028 μM. [] This compound is identified as a lead compound for further development as a potential therapeutic agent for neurological or oncological disorders in which DYRK1A is involved. []
Relevance: This compound shares the core 1,3-thiazolidin-4-one structure with 5-(3-phenoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one. The key difference lies in the substituent at the 5-position of the thiazolidinone ring. While the target compound features a 3-phenoxybenzylidene moiety, this related compound has a simpler 4-hydroxybenzylidene group.
Compound Description: This compound, denoted as 5s in the source paper, acts as a potent DYRK1A inhibitor with an IC50 value of 0.033 μM. [] Similar to the previous compound, this molecule also shows promise for treating neurological and oncological conditions associated with DYRK1A. []
Relevance: This compound and 5-(3-phenoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one belong to the 2-amino-5-arylidene-1,3-thiazol-4(5H)-one class of compounds. [] The variations lie in the specific aryl substituents. While the target compound possesses a 3-phenoxybenzylidene group, this related compound features a benzo[1,3]dioxol-5-ylmethylene moiety at the 5-position and a pyridin-2-yl group at the 2-amino position of the thiazole ring.
Compound Description: This compound is the subject of extensive spectroscopic and computational studies to understand its molecular structure, electronic properties, and vibrational spectra. [] Molecular docking simulations suggest potential interactions with the Pim-1 kinase cancer protein, implying possible applications in cancer research. []
Relevance: Although this compound differs structurally from 5-(3-phenoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, it's included due to its investigation alongside the target compound in molecular docking studies targeting the Pim-1 kinase cancer protein. This suggests that both compounds might share similar binding affinities or interact with similar regions of the target protein.
2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
Compound Description: This series of compounds was synthesized and evaluated for anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities. [] Several derivatives exhibited promising anticancer activity against various cancer cell lines, while some showed significant inhibitory activity towards 11β-HSD1, a potential target for treating metabolic diseases. []
Relevance: This series shares the core 2-amino-1,3-thiazol-4(5H)-one structure with 5-(3-phenoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one. The variations are primarily in the substituents at the 2- and 5-positions of the thiazole ring. The 2-cyclopentylamino group and diverse substituents at the 5-position in these derivatives highlight potential modifications for influencing biological activity.
Compound Description: These compounds were designed as tyrosinase inhibitors based on the structure of MHY2081. [] Several BABT derivatives, particularly those with hydroxyl and methoxy substituents on the benzylidene ring, exhibited potent mushroom tyrosinase inhibitory activities, exceeding the potency of kojic acid. [] These derivatives also demonstrated anti-melanogenic and antioxidant effects in cellular studies. []
Relevance: This series shares the core 2-amino-5-arylidene-1,3-thiazol-4(5H)-one structure with 5-(3-phenoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one. The differences lie in the specific substituents at the 2- and 5-positions of the thiazole ring. BABT derivatives typically feature benzylamino groups at the 2-position and various substituted benzylidene moieties at the 5-position. This comparison emphasizes the impact of substituent modifications on biological activity, particularly regarding tyrosinase inhibition and anti-melanogenic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.